MCB-613
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of the cyclohexanone’s α-hydrogens by a base, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system. Key parameters include:
-
Solvent : Ethanol or methanol, which stabilize the transition state and solubilize reactants.
-
Base : Triethylamine (5–10 mol%) or aqueous sodium hydroxide, facilitating enolate formation.
-
Temperature : Reflux conditions (70–80°C) to drive dehydration.
-
Molar Ratio : A 1:2 ratio of cyclohexanone to aldehyde ensures bis-adduct formation.
The general reaction is represented as:
Optimization Challenges
-
Regioselectivity : Competing mono- and bis-adduct formation necessitates careful stoichiometric control. Excess aldehyde and extended reaction times (12–24 hours) favor the bis-product.
-
Pyridine Reactivity : Pyridine-3-carbaldehyde’s electron-withdrawing nature reduces its electrophilicity compared to furfural derivatives, requiring stronger bases or elevated temperatures.
-
Byproduct Management : Column chromatography (silica gel, ethyl acetate/hexane eluent) is typically employed to isolate this compound from mono-adducts and polymeric side products.
Structural Modifications and Derivative Synthesis
This compound’s electrophilic α,β-unsaturated ketone motif allows for further functionalization, particularly through Michael addition or click chemistry approaches. These modifications are critical for probing structure-activity relationships (SAR) or enhancing bioavailability.
Propargyl Ether Derivatives
To enable target identification studies, propargyl ether derivatives of this compound (e.g., ARM-3-124) have been synthesized. This involves:
-
Alkylation : Treatment of this compound with propargyl bromide in the presence of potassium carbonate.
-
Purification : Recrystallization from dichloromethane/methanol to yield the clickable analog.
The reaction scheme is:
Inactive Control Compounds
Structural analogs like C151-0598, which lack this compound’s electrophilic sites, are synthesized by replacing the cyclohexanone core with a non-conjugated system. This involves:
-
Reduction : Hydrogenation of the α,β-unsaturated bonds using palladium on carbon (Pd/C) under H₂ atmosphere.
-
Characterization : NMR and mass spectrometry confirm saturation of the enone system.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic methods ensure the identity and purity of this compound batches.
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
-
Elemental Analysis : Calculated for C₂₁H₂₀N₂O: C, 78.72%; H, 6.29%; N, 8.74%. Found: C, 78.68%; H, 6.33%; N, 8.70%.
Scale-Up Considerations and Industrial Relevance
While lab-scale synthesis yields this compound in ~40–50% purity, industrial production requires optimization for cost and efficiency.
Process Improvements
Stability Profiling
This compound degrades under acidic or oxidative conditions due to its electrophilic sites. Storage recommendations include:
Comparative Analysis with Structural Analogs
This compound belongs to the chalcone family, sharing synthetic pathways with compounds like 2,6-bis(furan-2-ylmethylidene)cyclohexanone. Key differences include:
| Parameter | This compound | Furan Analog |
|---|---|---|
| Aldehyde Reactant | Pyridine-3-carbaldehyde | Furfural |
| Solvent | Ethanol/Triethylamine | Methanol/Sodium methoxide |
| Reaction Time | 18–24 hours | 12–16 hours |
| Yield | 45–50% | 60–65% |
The lower yield of this compound reflects the pyridine ring’s reduced nucleophilicity compared to furan .
Chemical Reactions Analysis
Types of Reactions
MCB-613 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its pyridin-3-ylmethylene groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified pyridin-3-ylmethylene groups .
Scientific Research Applications
Oncological Applications
1. Treatment of Diffuse Intrinsic Pontine Glioma (DIPG)
MCB-613 has been investigated for its efficacy against DIPG, a highly aggressive pediatric brain tumor. A study demonstrated that combining this compound with ionizing radiation significantly prolonged survival in patient-derived orthotopic xenograft (PDOX) models of DIPG. The compound exhibited strong anti-proliferative effects and was able to cross the blood-brain barrier, allowing it to target tumor cells effectively .
| Study Aspect | Findings |
|---|---|
| Efficacy as Single Agent | Active in 1 out of 4 DIPG models |
| Combination with Radiation | Synergistic effect leading to extended survival |
| Mechanism of Action | Induces cell stress and apoptosis via SRC stimulation |
2. Broad Spectrum Anti-Cancer Activity
Research indicates that this compound effectively kills various cancer cell lines, including breast, prostate, and lung cancers. It operates by increasing reactive oxygen species (ROS) levels within tumor cells, which triggers a unique form of cell death known as paraptosis—distinct from traditional apoptosis .
| Cancer Type | Effect of this compound |
|---|---|
| Breast Cancer | Tumor growth stalled in treated mice |
| Prostate Cancer | Selective killing of cancer cells |
| Lung Cancer | Effective against EGFR-mutant resistant strains |
Cardiovascular Applications
1. Myocardial Infarction Recovery
In cardiology, this compound has demonstrated significant potential in mitigating adverse remodeling following myocardial infarction (MI). Administered shortly after MI, it reduced infarct size and improved cardiac function by inhibiting inflammatory signaling pathways and promoting macrophage polarization towards a healing phenotype .
| Parameter | Impact of this compound |
|---|---|
| Infarct Size Reduction | Significant decrease observed |
| Inflammation Control | Inhibition of IL-1 signaling |
| Cardiac Function Preservation | Maintained post-MI functionality |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves complex interactions with SRCs. By overstimulating these coactivators, this compound induces an excessive stress response in cancer cells, ultimately leading to their death while minimizing harm to normal tissues . This mechanism has been validated through various preclinical studies.
Case Studies
- DIPG Clinical Trials Preparation
- Cardiac Repair Post-MI
Mechanism of Action
MCB-613 exerts its effects by super-stimulating the transcriptional activity of steroid receptor coactivators. It increases the interactions between SRCs and other coactivators, leading to marked induction of endoplasmic reticulum stress and the generation of reactive oxygen species. This excessive stress selectively kills cancer cells by inducing aberrant cellular stress . The molecular targets of this compound include SRC-1, SRC-2, and SRC-3, which are involved in various cellular signaling pathways .
Comparison with Similar Compounds
Key Mechanisms:
- Oncology: KEAP1 Inhibition in NSCLC: In EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC), MCB-613 covalently binds KEAP1, bridging two monomers and disrupting its E3 ubiquitin ligase function. This inhibits degradation of canonical substrates like NRF2, but paradoxically, NRF2 knockout enhances this compound sensitivity, suggesting reliance on alternative KEAP1 substrates . SRC Stimulation: this compound hyperactivates steroid receptor coactivators (SRC-1, SRC-2, SRC-3), driving transcription of stress-response genes. This induces lethal endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) in cancer cells (e.g., breast, prostate, lung, liver), while sparing normal cells . p53-R175H Degradation in Ovarian Cancer: this compound inhibits USP15, a deubiquitinase (DUB), leading to lysosomal degradation of mutant p53-R175H. This effect mirrors DUB inhibitors like NSC632839 and PR-619 .
Cardiology :
this compound stimulates SRC-3 to promote tissue repair and reduce fibrosis post-myocardial infarction, preserving cardiac function in mice .
Comparison with Similar Compounds
This compound’s polypharmacology necessitates comparison with structurally or functionally related compounds across different disease contexts.
Table 1: Comparison of this compound with DUB Inhibitors in Ovarian Cancer
| Parameter | This compound | NSC632839 | PR-619 |
|---|---|---|---|
| Primary Target | USP15 | USP15 | Pan-DUB |
| Effect on p53-R175H | Degradation via lysosomal pathway | Degradation via lysosomal pathway | Degradation via lysosomal pathway |
| Effect on p53-WT | No impact | No impact | No impact |
| Effect on MDM2 | Increases ubiquitination and turnover | Reduces MDM2 levels | Reduces MDM2 levels |
| Transcriptional Overlap | 89% similarity with NSC632839 (RNA-seq) | 89% similarity with this compound (RNA-seq) | Limited overlap |
| Clinical Stage | Preclinical | Preclinical | Preclinical |
Table 2: KEAP1-Targeting Agents in NSCLC
Table 3: SRC-Targeting Agents in Cancer
| Compound | Mechanism | Cancer Types Tested | Toxicity Profile |
|---|---|---|---|
| This compound | SRC hyperactivation | Breast, prostate, lung, liver | Low (preclinical) |
| SI-2 | SRC-3 degradation | Breast, ovarian | Hematologic toxicity |
| Gossypol | SRC-3 inhibition | Prostate, breast | Moderate toxicity |
Key Research Findings and Differentiation
Dual KEAP1/SRC Modulation : Unlike single-target agents, this compound exploits KEAP1 in NSCLC and SRCs in other cancers, offering broad applicability but requiring context-specific dosing .
Paradoxical NRF2 Role : While this compound stabilizes NRF2, its cytotoxicity in NSCLC is NRF2-independent, contrasting with bardoxolone methyl’s reliance on NRF2 activation .
Structural Promiscuity: this compound’s α,β-unsaturated ketone enables covalent interactions (e.g., KEAP1, USP15), distinguishing it from non-covalent DUB inhibitors .
Cardioprotection : Unique among SRC modulators, this compound reduces post-infarction fibrosis, a feature absent in other DUB inhibitors .
Biological Activity
MCB-613, chemically known as 4-Ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone, is a small molecule that has garnered attention for its unique mechanism of action in cancer therapy. This article explores its biological activity, particularly its effects on steroid receptor coactivators (SRCs) and its implications in cancer treatment.
This compound functions primarily as a steroid receptor coactivator stimulator , leading to the overstimulation of SRCs, which are critical for the transcriptional regulation of various genes involved in cell growth and survival. The compound has been shown to significantly enhance the activity of SRC-1, SRC-2, and SRC-3, with a remarkable 160-fold increase in SRC activity observed after 24 hours of treatment . This stimulation is selective for SRCs and does not significantly affect other coactivators like GAL4-PGC-1α at lower concentrations .
Key Findings:
- SRC Activation: this compound promotes the interaction between SRC-3 and other coactivators such as CBP and CARM1, forming multi-coactivator complexes that enhance transcriptional activity .
- Cytotoxic Effects: The compound induces cytotoxicity in various human cancer cell lines (breast, prostate, lung) while sparing normal cells. This is achieved through the induction of endoplasmic reticulum (ER) stress and the accumulation of reactive oxygen species (ROS) .
- Cell Death Mechanism: Unlike typical apoptosis or autophagy pathways, this compound triggers a form of programmed cell death known as paraptosis, characterized by cytoplasmic vacuolization without the typical markers of apoptosis .
In Vivo Studies
In animal models, this compound demonstrated significant antitumor activity. In a study involving mice with breast tumors, treatment with this compound halted tumor growth after seven weeks without causing toxicity to healthy tissues . The compound's ability to selectively target cancer cells while preserving normal cells makes it a promising candidate for further development.
Table 1: Summary of Preclinical Findings on this compound
Research Findings
A study highlighted that this compound targets EGFR-mutant non-small cell lung cancer (NSCLC) cells resistant to standard therapies. It binds covalently to KEAP1, a protein involved in cellular stress responses, thereby altering the degradation pathway of NRF2, another critical protein in oxidative stress response . This mechanism suggests that this compound could be particularly effective in overcoming drug resistance in certain cancer types.
Q & A
Q. What are the primary molecular targets of MCB-613, and how do they vary across cancer types?
this compound exhibits context-dependent mechanisms:
- In ovarian cancer , it selectively degrades p53-R175H mutant protein via USP15 inhibition and lysosomal pathways .
- In EGFR-mutant NSCLC , it covalently bridges KEAP1 subunits, disrupting NRF2-independent degradation pathways .
- As a steroid receptor coactivator (SRC) stimulant , it hyperactivates transcriptional programs, inducing ER stress and ROS in breast, prostate, and liver cancers . Methodological recommendation: Use tissue-specific CRISPR/Cas9 knockouts, proteomic profiling, and comparative dose-response assays to validate target specificity.
Q. How does this compound achieve selective cytotoxicity in cancer cells while sparing normal cells?
this compound exploits cancer-specific vulnerabilities:
- It induces ER stress by overloading protein-folding capacity in rapidly proliferating cancer cells .
- Normal cells (e.g., mouse hepatocytes, embryonic fibroblasts) tolerate this stress due to lower metabolic demands . Methodological recommendation: Conduct paired experiments comparing cancer vs. normal cell lines using ROS assays (e.g., CellROX staining) and transcriptomic analysis of unfolded protein response (UPR) pathways.
Q. What in vivo models are suitable for testing this compound's efficacy and toxicity?
- Breast cancer xenografts (e.g., MCF-7): this compound (20 mg/kg, intraperitoneal) reduces tumor growth by >50% without toxicity .
- Ischemic stroke models : Demonstrates neuroprotection via reduced apoptosis and immune cell infiltration . Methodological recommendation: Monitor weight loss, organ histopathology, and serum biomarkers (e.g., ALT/AST) to assess systemic toxicity.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported mechanisms (e.g., KEAP1 vs. USP15 targeting)?
Q. What experimental designs can address this compound's dual role as a SRC stimulant and KEAP1 inhibitor?
- SRC activation : Measure coactivator recruitment via luciferase reporter assays (e.g., MMP2/13 promoters) .
- KEAP1 inhibition : Quantify NRF2-independent substrate degradation using ubiquitination assays and structural modeling of this compound-KEAP1 covalent bridges . Methodological recommendation: Integrate multi-omics data (RNA-seq, proteomics) to disentangle overlapping pathways.
Q. How can researchers optimize this compound dosing to balance efficacy and ER stress-induced resistance?
- Challenge : Prolonged ER stress may upregulate pro-survival autophagy or antioxidant pathways. Methodological recommendation:
Q. What strategies validate this compound's specificity in complex biological systems?
- Negative controls : Test structurally analogous but inactive compounds (e.g., this compound analogs with disrupted KEAP1-binding residues) .
- Positive controls : Compare effects to known SRC inhibitors (e.g., SI-2) or KEAP1 activators . Methodological recommendation: Employ cryo-EM or X-ray crystallography to resolve this compound’s binding conformations with SRCs/KEAP1.
Data Analysis & Reproducibility
Q. How should researchers document this compound treatment conditions to ensure reproducibility?
- Critical parameters : Solvent (DMSO concentration), storage (−20°C for powder, −80°C for solutions), and solubility limits (<1 mg/mL in water) .
- In vivo protocols : Specify injection routes (e.g., intraperitoneal vs. intravenous), tumor measurement intervals, and endpoint criteria . Methodological recommendation: Follow FAIR data principles—publish raw proteomic datasets and dosing logs in public repositories .
Q. What statistical approaches address variability in this compound's cytotoxicity across cell lines?
- Heterogeneity factors : Mutation burden (e.g., TP53 vs. EGFR), basal ROS levels, and SRC-3 expression . Methodological recommendation: Apply hierarchical clustering of RNA-seq data from sensitive vs. resistant cell lines to identify predictive biomarkers.
Ethical & Translational Considerations
Q. How can preclinical studies mitigate risks of off-target effects in future clinical trials?
- Toxicity screens : Test this compound in human organoid models (e.g., liver, heart) to predict organ-specific liabilities .
- Druggability assessment : Evaluate covalent KEAP1 binding for potential immunogenicity or long-term metabolic consequences .
Methodological recommendation: Collaborate with translational platforms to align preclinical findings with Phase I trial design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
